Calealactone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calealactone C is a sesquiterpene lactone isolated from the plant species Calea pinnatifida, which belongs to the Asteraceae family. This compound has garnered attention due to its potential biological activities, particularly its antitumor properties .
Preparation Methods
Calealactone C can be isolated from the leaves of Calea pinnatifida through chromatographic fractionation. The process involves the extraction of the plant material using methanol, followed by fractionation using high-performance liquid chromatography (HPLC) with dichloromethane as the solvent . During the purification process, derivatives of this compound can also be formed through reactions such as the Michael addition of methanol .
Chemical Reactions Analysis
Calealactone C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, affecting the compound’s reactivity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of sesquiterpene lactones.
Medicine: Its antitumor properties are of particular interest for developing new cancer treatments.
Mechanism of Action
The mechanism of action of calealactone C involves the inhibition of cell cycle progression at the M-phase, leading to apoptosis in cancer cells. This effect is mediated through the interaction with molecular targets involved in mitotic progression . The presence of conjugated double bonds in the molecule plays a crucial role in its cytotoxic activity .
Comparison with Similar Compounds
Calealactone C is part of a group of sesquiterpene lactones isolated from Calea pinnatifida. Similar compounds include:
Calein C: Another sesquiterpene lactone with antitumor activity.
Calealactone B: Exhibits similar cytotoxic properties but with different structural features.
Calein A: Known for its leishmanicidal activity.
Calealactone E: Another related compound with potential biological activities.
This compound stands out due to its specific structural configuration and the presence of conjugated double bonds, which contribute to its unique biological properties .
Properties
Molecular Formula |
C21H26O8 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(3aS,4S,5R,6R,9Z,11aR)-5-acetyloxy-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H26O8/c1-10(2)19(24)29-17-16-12(4)20(25)28-14(16)9-11(3)7-8-15(23)21(6,26)18(17)27-13(5)22/h7,14,16-18,26H,1,4,8-9H2,2-3,5-6H3/b11-7-/t14-,16+,17+,18-,21+/m1/s1 |
InChI Key |
FCYRUIVZYHKCPI-DKBBEFOWSA-N |
Isomeric SMILES |
C/C/1=C/CC(=O)[C@]([C@@H]([C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(=C)C)OC(=O)C)(C)O |
Canonical SMILES |
CC1=CCC(=O)C(C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(=C)C)OC(=O)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.